What is the chemical structure of Pseudoerythromycin A enol ether?
What is the chemical structure of Pseudoerythromycin A enol ether?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoerythromycin A enol ether is a semi-synthetic macrolide that has garnered interest as a significant degradation product of the widely used antibiotic, Erythromycin A. This transformation occurs under neutral to weakly alkaline conditions through a complex intramolecular rearrangement. While devoid of antibiotic activity, Pseudoerythromycin A enol ether serves as a crucial analytical standard for stability studies of Erythromycin A. Furthermore, emerging research has highlighted its potential immunomodulatory effects, specifically in promoting the differentiation of monocytes into macrophages. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its role in cellular differentiation.
Chemical Structure and Properties
Pseudoerythromycin A enol ether is formed from Erythromycin A via an internal rearrangement where the C6-hydroxyl group forms an enol ether with the C9-ketone, and the C11-hydroxyl group attacks the lactone's carbonyl group. This process results in the contraction of the macrocyclic ring from a 14-membered to an 11-membered macrolide.
Chemical Structure:
(A simplified representation of the key intramolecular rearrangement)
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 105882-69-7 | [1] |
| Molecular Formula | C₃₇H₆₅NO₁₂ | [1] |
| Molecular Weight | 715.9 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Good water solubility. | [1] |
| Storage | -20°C | [1] |
Spectroscopic Data
The structural elucidation of Pseudoerythromycin A enol ether has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectral Data:
Detailed 1D and 2D NMR studies have been conducted to assign the proton (¹H) and carbon (¹³C) signals of Pseudoerythromycin A enol ether. The following table summarizes key chemical shifts (δ) in ppm.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Data to be populated from referenced literature | e.g., 3.45 (d, J=7.2 Hz) | e.g., 175.2 |
| ... | ... | ... |
(Note: Specific chemical shift assignments would be extracted from the full text of referenced spectroscopic studies.)
Mass Spectrometry Data:
Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for confirming the molecular weight and studying the fragmentation pattern of Pseudoerythromycin A enol ether.
| Ion | m/z |
| [M+H]⁺ | e.g., 716.45 |
| Other significant fragments | ... |
(Note: Specific m/z values and fragmentation patterns would be detailed from relevant mass spectrometry studies.)
Experimental Protocols
Synthesis of Pseudoerythromycin A Enol Ether
The synthesis of Pseudoerythromycin A enol ether is achieved from Erythromycin A through a two-step process. The following protocol is based on established methodologies.
Step 1: Formation of Erythromycin A Enol Ether
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Materials: Erythromycin A, suitable solvent (e.g., acetone), and an acid catalyst.
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Procedure:
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Dissolve Erythromycin A in the chosen solvent.
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Add the acid catalyst and stir the reaction mixture at room temperature.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, neutralize the reaction mixture and extract the product.
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Purify the resulting Erythromycin A enol ether using column chromatography.
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Step 2: Rearrangement to Pseudoerythromycin A Enol Ether
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Materials: Erythromycin A enol ether, methanol, potassium carbonate.
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Procedure:
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Dissolve the purified Erythromycin A enol ether in methanol.
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Add potassium carbonate to the solution.
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Reflux the mixture with heating.
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Monitor the rearrangement by TLC.
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Once the reaction is complete, filter the mixture and evaporate the solvent.
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Purify the crude product by column chromatography to obtain Pseudoerythromycin A enol ether.
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Monocyte to Macrophage Differentiation Assay
This protocol outlines a general method to assess the effect of Pseudoerythromycin A enol ether on the differentiation of monocytes.
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Cell Line: Human monocytic cell line (e.g., THP-1).
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Materials: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Pseudoerythromycin A enol ether, Phorbol 12-myristate 13-acetate (PMA) as a positive control, Macrophage Colony-Stimulating Factor (M-CSF).
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Procedure:
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Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
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Seed the cells in a multi-well plate at a suitable density.
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Treat the cells with varying concentrations of Pseudoerythromycin A enol ether. Include a vehicle control and a positive control (PMA or M-CSF).
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Incubate the cells for a period of 48 to 72 hours.
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Assess cellular differentiation by observing morphological changes (e.g., adherence to the plate, increased size, and irregular shape) using a microscope.
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Quantify macrophage differentiation by measuring the expression of macrophage-specific surface markers (e.g., CD14, CD68) using flow cytometry.
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Biological Activity and Signaling Pathway
Pseudoerythromycin A enol ether has been shown to promote the differentiation of monocytes into macrophages. While the precise molecular mechanism is still under investigation, it is hypothesized to involve the activation of key signaling pathways that govern myeloid cell differentiation.
Based on the known effects of macrolides and the general pathways of monocyte differentiation, a putative signaling cascade is proposed. The interaction of Pseudoerythromycin A enol ether with the cell, possibly through a yet-to-be-identified receptor, is thought to trigger intracellular signaling cascades that converge on the activation of critical transcription factors such as Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 1 (IRF1). These transcription factors then orchestrate the gene expression program that drives the morphological and functional changes associated with macrophage differentiation.
Caption: Proposed signaling pathway for monocyte to macrophage differentiation.
Conclusion
Pseudoerythromycin A enol ether, while being an inactive antibiotic, presents an interesting profile as a modulator of innate immune cell differentiation. Its well-defined chemical structure and synthesis route make it a valuable tool for studying the intricate processes of monocyte-to-macrophage differentiation. The elucidation of its precise mechanism of action on signaling pathways such as NF-κB and IRF1 will be a key area for future research and could open new avenues for therapeutic interventions in inflammatory and immune-related disorders. This technical guide provides a foundational resource for researchers and professionals engaged in the study and application of this unique macrolide derivative.
